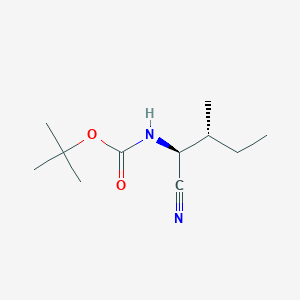

(S)-N-Boc-leucine-nitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N-Boc-leucine-nitrile is a chemical compound that belongs to the class of nitriles. It is a derivative of leucine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a nitrile group (-CN) and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-leucine-nitrile typically involves the following steps:

Protection of Leucine: The amino group of leucine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of Nitrile Group: The carboxylic acid group of the Boc-protected leucine is then converted to a nitrile group. This can be done using reagents such as thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow techniques may be employed to enhance production rates and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(S)-N-Boc-leucine-nitrile can undergo various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

Hydrolysis: (S)-N-Boc-leucine.

Reduction: (S)-N-Boc-leucine amine.

Deprotection: (S)-leucine nitrile.

Aplicaciones Científicas De Investigación

Synthesis of Non-Proteinogenic Amino Acids

(S)-N-Boc-leucine-nitrile is utilized as an intermediate in the synthesis of non-proteinogenic amino acids through asymmetric Strecker reactions. These reactions allow for the production of enantiomerically enriched α-amino nitriles, which can be further transformed into various amino acids.

Key Findings:

- The compound acts as a chiral building block, facilitating the generation of amino acids with specific stereochemistry.

- A study demonstrated that using this compound in a catalytic asymmetric Strecker synthesis yielded products with high enantiomeric excess (up to 99%) when combined with appropriate catalysts and reaction conditions .

Table 1: Synthesis Outcomes

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| α-Aminonitrile 1 | 90 | 93 |

| α-Aminonitrile 2 | 85 | 85 |

| α-Aminonitrile 3 | 95 | >99 |

Peptide Synthesis

In peptide chemistry, this compound serves as a precursor for the synthesis of various peptide inhibitors, particularly those targeting proteases. Its ability to undergo selective reactions makes it valuable for creating complex peptide structures.

Case Study: Inhibition of SARS-CoV-2 Protease

- Peptidyl nitroalkenes derived from this compound exhibited significant inhibitory activity against the main protease of SARS-CoV-2, demonstrating potential in antiviral drug development .

- The compounds synthesized showed Ki values ranging from 1 to 10 μM, indicating potent enzyme inhibition.

Table 2: Inhibitory Activity Against Proteases

| Compound | Target Protease | Ki (μM) |

|---|---|---|

| FGA145 | Mpro | 1 |

| FGA146 | Cathepsin L | 5 |

| FGA147 | Cathepsin B | 10 |

Development of Antibacterial Agents

This compound has also been explored in the synthesis of antibacterial agents. The compound can be modified to create hydantoins and other derivatives that exhibit antimicrobial properties.

Research Insights:

Mecanismo De Acción

The mechanism of action of (S)-N-Boc-leucine-nitrile depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc group provides steric hindrance, while the nitrile group can form interactions with amino acid residues in the enzyme’s active site.

Comparación Con Compuestos Similares

(S)-N-Boc-leucine-nitrile can be compared with other similar compounds such as:

(S)-N-Boc-valine-nitrile: Similar structure but with a different side chain (valine instead of leucine).

(S)-N-Boc-isoleucine-nitrile: Similar structure but with a different side chain (isoleucine instead of leucine).

Uniqueness

The uniqueness of this compound lies in its specific side chain and the presence of both the Boc protecting group and the nitrile group. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research.

Propiedades

IUPAC Name |

tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVKXQXWQJUTR-RKDXNWHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.